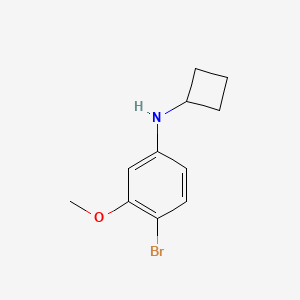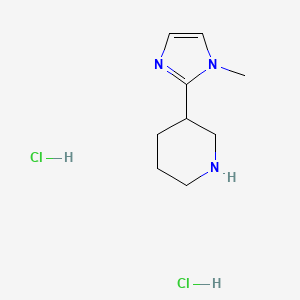
4-(2,3-Difluorobenzyl)-phenylamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves several steps. For instance, a large-scale synthesis of meso-2,3-difluoro-1,4-butanediol involves 5 steps from (Z)-but-2-enediol . Reactions at the benzylic position are also important for synthesis problems .Molecular Structure Analysis
The molecular structure of related compounds like 2,3-Difluorobenzyl bromide has been analyzed . The vibronically cooled electronic emission spectra of the 2,3-difluorobenzyl radical was observed in a corona excited supersonic expansion (CESE) apparatus .Chemical Reactions Analysis
The chemical reactions of related compounds have been studied. For example, the vibronically cooled electronic emission spectra of the 2,3-difluorobenzyl radical was observed in a corona excited supersonic expansion (CESE) apparatus .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been documented. For example, 2,4-Difluorobenzyl Bromide has a molecular weight of 207.02, is a liquid at 20 degrees Celsius, and should be stored under inert gas .Wissenschaftliche Forschungsanwendungen
1. Crystal Structure Analysis
4-(2,3-Difluorobenzyl)-phenylamine analogues have been synthesized and characterized, with a focus on their crystal structures. This is important for understanding their interaction with physiological receptors, which is crucial in medicinal chemistry applications (Wanat et al., 2020).
2. Photochemical Behavior
The photochemical behavior of this compound derivatives has been studied, revealing insights into their planar ground-state geometry and charge-transfer character. This research is significant for applications in photochemistry and materials science (Yang et al., 2002).
3. Corrosion Inhibition
Compounds similar to this compound have been evaluated for their effectiveness in inhibiting corrosion of mild steel. This has wide applications in industries like steel pickling, descaling, and oil well acidization (Singh & Quraishi, 2016).
4. Polymer Chemistry
The impact of difluorobenzyl derivatives on the mechanical and dielectric relaxation of polymers has been examined. These studies are essential for developing new materials with specific mechanical and electrical properties (Diaz-calleja et al., 2000).
5. Twisted Intramolecular Charge Transfer
Research on derivatives of this compound has contributed to the understanding of twisted intramolecular charge transfer (TICT) in certain compounds, which is relevant for the development of optoelectronic materials (Yang et al., 2004).
6. Atropisomeric Properties
Studies have revealed the atropisomeric properties of certain this compound analogues, which is significant in drug discovery and stereochemistry (Tucci et al., 2005).
7. Synthetic Applications
The synthesis and characterization of polyimides from diamine monomers related to this compound have been explored. This research contributes to the field of polymer science and material engineering (Choi et al., 2010).
8. Bioactive Compound Generation
Research has been conducted on the nonenzymatic conversion of phenylamine analogues to generate new bioactive compounds. This is significant for pharmaceutical research and drug development (Xiao et al., 2021).
9. Luminescence Properties
The luminescence properties of composite nanofibers containing benzoic acid rare earth complexes have been studied, highlighting the potential applications of these materials in luminescent devices (Zhao et al., 2015).
10. Organic Light Emitting Devices (OLEDs)
Studies on phenylamine phenanthroimidazole-based compounds related to this compound have been conducted for their use in OLEDs. This research is vital for the development of efficient and high-performance OLEDs (Jayabharathi et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(2,3-difluorophenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-12-3-1-2-10(13(12)15)8-9-4-6-11(16)7-5-9/h1-7H,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDCWNATPZSDGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1407335.png)
![[1-(Pyrrolidin-1-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1407336.png)




![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1407344.png)
![[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1407345.png)

![[4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B1407350.png)
![tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate](/img/structure/B1407352.png)


